molecular formula C8H12F2N4O2 B2442997 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide CAS No. 2101196-88-5

4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2442997
CAS RN: 2101196-88-5
M. Wt: 234.207
InChI Key: XKSZMFHDAZVRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as DFE-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-tumor activity, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a relatively small molecule, making it easy to synthesize and manipulate in the laboratory. It has also been found to have good solubility in both water and organic solvents. However, one limitation of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is its stability. It has been found to degrade over time, which can affect its potency and efficacy.

Future Directions

There are several future directions for the research and development of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to improve its stability and potency through structural modifications. Additionally, the use of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in animal models and clinical trials should be explored to determine its safety and efficacy in vivo.

Synthesis Methods

4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,2-difluoroethylamine with ethyl acetoacetate to form the intermediate 1-(2,2-difluoroethyl)-3-oxobutan-2-ylamine. This intermediate is then reacted with hydrazine hydrate to form 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide. Finally, the hydroxyethyl group is introduced through a reaction with ethylene oxide to form the desired product, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have promising anti-tumor activity in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis. In addition, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been found to enhance the efficacy of other chemotherapeutic agents when used in combination.

properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O2/c9-6(10)4-14-3-5(11)7(13-14)8(16)12-1-2-15/h3,6,15H,1-2,4,11H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSZMFHDAZVRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C(=O)NCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.